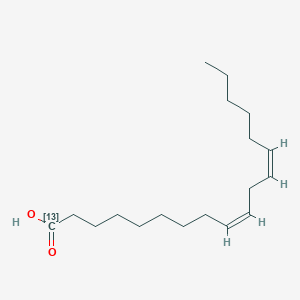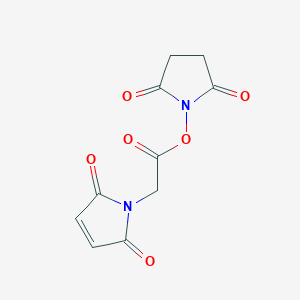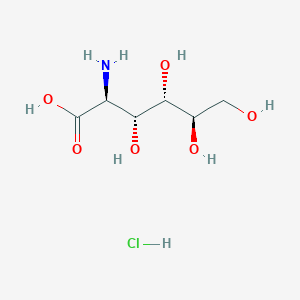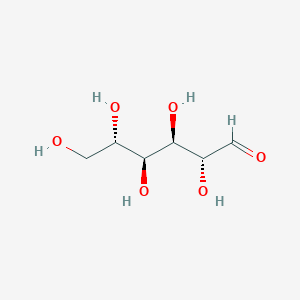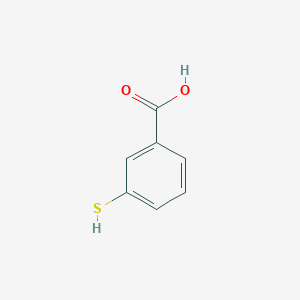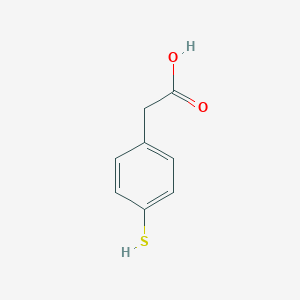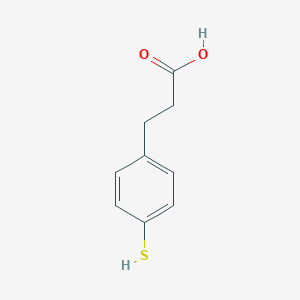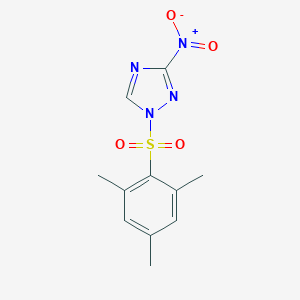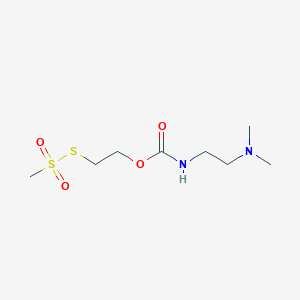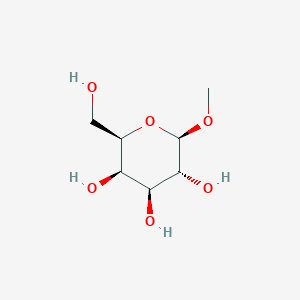
Methyl beta-D-galactopyranoside
Vue d'ensemble
Description
- Structure : It is a beta-D-galactopyranoside with a methyl substituent at the anomeric position. Essentially, it’s a monosaccharide derivative and a methyl D-galactoside .
Synthesis Analysis
Research has explored the synthesis of Methyl beta-D-galactopyranoside . For instance, it can be produced by treating methyl beta-D-galactoside with various acyl halides , resulting in the formation of 6-O-acyl MGP esters . This direct acylation method yields excellent results.
Chemical Reactions Analysis
Methyl beta-D-galactopyranoside can participate in various chemical reactions, including glycosylation reactions, esterification, and enzymatic transformations. Researchers have explored its potential as an inhibitor for certain enzymes .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Synthesis of Antimicrobial and Anticancer Agents
- Application Summary: MGP analogs are selectively acylated with cinnamoyl chloride to yield 6-O-substitution products, which are then converted into 2,3,4-tri-O-acyl analogs with different acyl halides .
- Methods of Application: The synthesis involves the use of anhydrous N,N-dimethylformamide/triethylamine .
- Results: The analogs showed promising antifungal functionality compared to their antibacterial activities .
2. Inhibitors for SARS-CoV-2 Protease Enzyme
- Application Summary: MGP esters are potential inhibitors for the SARS-CoV-2 protease enzyme .
- Methods of Application: MGP was treated with various acyl halides to produce 6-O-acyl MGP esters. These esters were further modified into 2,3,4-tri-O-acyl MGP esters .
- Results: The compounds were found to be potent against Bacillus subtilis and Escherichia coli strains, with minimum inhibitory concentration (MIC) values ranging from 0.352±0.02 to 0.703±0.01 mg/ml and minimum bactericidal concentration (MBC) values ranging from 0.704±0.02 to 1.408±0.04 mg/ml .
3. Fluorometric Assay for β-galactosidase
- Application Summary: MGP is used as a substrate for the fluorometric assay for β-galactosidase .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The outcomes of the assay are not provided in the source .
4. Computational Studies
- Application Summary: MGP has been used in computational studies of protonated β-d-galactose and its hydrated complex .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The outcomes of the studies are not provided in the source .
5. Inhibitor for α-galactosidases
- Application Summary: Methyl α-D-galactopyranoside, a structural analog of MGP, is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The outcomes of the inhibition are not provided in the source .
6. Treatment of Inflammatory Bowel Disease
- Application Summary: The 5-aminosalicylic acid (5-ASA) esters of galactopyranose, which can be synthesized from MGP, were found to be highly active in the treatment of inflammatory bowel disease (IBD) and showed notable antimicrobial efficacy with minor side effects .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: The outcomes of the treatment are not provided in the source .
7. Antimicrobial and Anticancer Agents
- Application Summary: A series of MGP analogs were selectively acylated with cinnamoyl chloride in anhydrous N,N-dimethylformamide/triethylamine to yield 6-O-substitution products, which was subsequently converted into 2,3,4-tri-O-acyl analogs with different acyl halides .
- Methods of Application: The specific experimental procedures are not detailed in the source .
- Results: In vitro antimicrobial testing against five bacteria and two fungi and the prediction of activity spectra for substances (PASS) showed promising antifungal functionality comparing to their antibacterial activities .
8. Fluorometric Assay for β-galactosidase
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-VOQCIKJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017001 | |
| Record name | Methyl galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl beta-D-galactopyranoside | |
CAS RN |
1824-94-8 | |
| Record name | Methyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl beta-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL .BETA.-D-GALACTOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RYD088RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



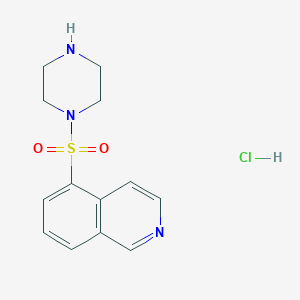
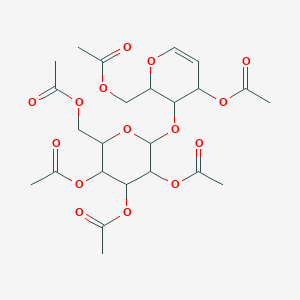
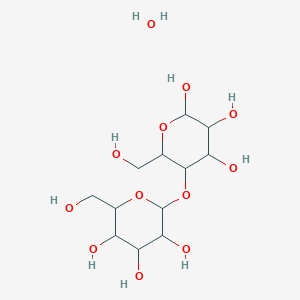
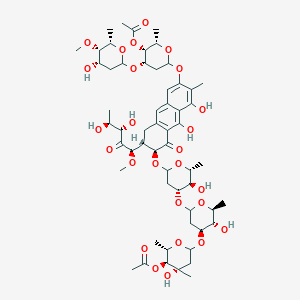
![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)
